molecular formula C12H16N2 B2607011 3-(1-Amino-3-methylbutyl)benzonitrile CAS No. 1935642-04-8

3-(1-Amino-3-methylbutyl)benzonitrile

Cat. No. B2607011
CAS RN: 1935642-04-8
M. Wt: 188.274
InChI Key: VQAQAONIJMWWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Amino-3-methylbutyl)benzonitrile” is a chemical compound with the CAS number 1935642-04-8 . It has a molecular weight of 188.27 and a molecular formula of C12H16N2 .

Scientific Research Applications

Corrosion Inhibition

3-(1-Amino-3-methylbutyl)benzonitrile derivatives have been investigated as corrosion inhibitors. A study by Chaouiki et al. (2018) focused on the derivatives 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB) for the corrosion inhibition of mild steel in an acidic medium. The research utilized various experimental methods and computational studies, showing that these compounds are excellent inhibitors with PANB demonstrating superior performance. The study employed techniques like potentiodynamic polarization curves, electrochemical impedance spectroscopy, and Density Functional Theory (DFT) simulations to analyze the corrosion inhibition process (Chaouiki et al., 2018).

Medical Imaging

In the realm of medical imaging, benzonitrile derivatives have been explored for their potential. Garg et al. (2007) synthesized and studied 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB, for its in vitro binding and in vivo biodistribution properties. The study indicates the potential of these derivatives in enhancing imaging techniques, particularly when labeled with a longer physical half-life radioisotope, offering advantages to research groups with limited resources (Garg et al., 2007).

Organic Synthesis

Benzonitrile derivatives are also significant in organic synthesis. A study by Palermo (1996) presented a novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles. This methodology is highlighted for its efficiency and potential in generating derivatives quickly and with superior yields compared to other methods. The study underscores the versatility of benzonitrile derivatives in the synthesis of complex organic compounds (Palermo, 1996).

Material Sciences

In the field of material sciences, Jeong et al. (2011) investigated the effects of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells. The study found that the inclusion of ATMB increased the power conversion efficiency due to enhanced short-circuit current and fill factor, demonstrating the potential of benzonitrile derivatives in improving the performance of solar cell materials (Jeong et al., 2011).

properties

IUPAC Name

3-(1-amino-3-methylbutyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)6-12(14)11-5-3-4-10(7-11)8-13/h3-5,7,9,12H,6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAQAONIJMWWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Amino-3-methylbutyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.